Chemical structure and properties of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate
Chemical structure and properties of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate
An In-Depth Technical Guide to tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount for the efficient synthesis of complex molecular architectures. Tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate is a key intermediate, incorporating a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group, and a cyano moiety on a phenyl scaffold. This unique combination of functional groups makes it a valuable precursor for a wide array of pharmacologically active compounds.
The Boc group serves as a crucial protecting group for the amine, enabling selective reactions at other sites of the molecule.[1] The hydroxyl and cyano groups, in turn, offer versatile handles for further chemical modifications, such as etherification, esterification, or transformation into other functional groups like tetrazoles, which are common in drug candidates. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate, tailored for researchers and professionals in the field of drug discovery.
Chemical Structure and Core Properties
Tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate possesses a well-defined structure that dictates its chemical behavior and utility.
Molecular Identity:
-
IUPAC Name: tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate
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Molecular Formula: C₁₂H₁₄N₂O₃
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Molecular Weight: 234.25 g/mol
The core structure consists of a phenol ring substituted with three key functional groups:
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Boc-protected Amine (-NHBoc): This group is fundamental in multi-step syntheses, as it masks the reactivity of the amine. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the free amine for subsequent coupling reactions.[1]
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is a versatile functional group. It can act as a hydrogen bond donor, which is important for molecular recognition at a biological target. Chemically, it can be alkylated or acylated to introduce a variety of substituents.
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Cyano Group (-C≡N): The nitrile functionality is a useful precursor for other important groups in medicinal chemistry. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid.
Physicochemical Properties (Predicted)
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted Value | Comments |
| Melting Point | 140 - 150 °C | Based on similar compounds like tert-butyl (4-hydroxyphenyl)carbamate (m.p. 145-147°C).[2][3] |
| Boiling Point | > 300 °C | High boiling point is expected due to the polar functional groups and aromatic ring. |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water. | The combination of polar (OH, NH) and non-polar (tert-butyl, phenyl) groups dictates this solubility profile. |
| pKa (Phenolic OH) | ~9-10 | The electron-withdrawing cyano group will slightly increase the acidity of the phenolic proton compared to phenol (pKa ~10). |
| LogP | ~2.0 - 2.5 | This value suggests moderate lipophilicity, which is often desirable for drug candidates. |
Synthesis and Characterization
The synthesis of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate can be achieved through a straightforward and logical synthetic route, starting from commercially available materials.
Proposed Synthetic Workflow
A plausible and efficient method involves the Boc-protection of 2-amino-5-cyanophenol.
Caption: Proposed synthesis of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate.
Experimental Protocol: Boc Protection of 2-Amino-5-cyanophenol
This protocol is based on standard procedures for the N-tert-butoxycarbonylation of anilines.
Materials:
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2-Amino-5-cyanophenol
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
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Tetrahydrofuran (THF) or Dioxane
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Water
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Ethyl acetate
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Brine
Procedure:
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To a solution of 2-amino-5-cyanophenol (1.0 eq) in a mixture of THF and water (e.g., 1:1 ratio) at room temperature, add sodium bicarbonate (2.0-3.0 eq).
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Stir the mixture until the starting material is fully dissolved or well-suspended.
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Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, remove the THF under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.
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¹H NMR:
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A singlet at ~1.5 ppm corresponding to the 9 protons of the tert-butyl group.[2]
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A broad singlet for the -NH proton, typically between 6.5 and 8.5 ppm.
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A broad singlet for the phenolic -OH proton, which can vary widely depending on the solvent and concentration. A D₂O shake can confirm this peak.[4]
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Aromatic protons will appear in the range of 7.0-8.0 ppm, with splitting patterns determined by their substitution on the ring.
-
-
¹³C NMR:
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A signal around 28 ppm for the three methyl carbons of the tert-butyl group.[2]
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A signal around 80-82 ppm for the quaternary carbon of the tert-butyl group.[2]
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A signal around 152-155 ppm for the carbonyl carbon of the carbamate.[2]
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Signals in the range of 110-160 ppm for the aromatic carbons, including the carbon of the cyano group.
-
-
IR Spectroscopy:
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A broad absorption band around 3200-3400 cm⁻¹ for the O-H and N-H stretching vibrations.
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A sharp, medium intensity band around 2220-2240 cm⁻¹ for the C≡N stretch.
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A strong absorption band around 1680-1710 cm⁻¹ for the C=O stretch of the carbamate.[5]
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Applications in Drug Discovery
The true value of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate lies in its role as a versatile intermediate in the synthesis of more complex molecules. The carbamate group is a key structural motif in many approved drugs.[6]
Role as a Synthetic Building Block
The logical relationship between the functional groups of this molecule allows for a stepwise and controlled synthesis of diverse compound libraries.
Caption: Synthetic utility of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate.
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Modification of the Hydroxyl Group: The phenolic -OH can be alkylated to introduce various side chains, which can modulate the compound's solubility, lipophilicity, and binding interactions with a target protein.
-
Amide Bond Formation: After Boc deprotection to reveal the free amine, this position can be acylated with a wide range of carboxylic acids to form amide bonds, a cornerstone of many pharmaceutical structures.
-
Bioisosteric Replacement: The cyano group can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid, which can improve the metabolic stability and pharmacokinetic profile of a drug candidate.
This strategic combination of reactions allows for the rapid generation of a library of compounds for screening in various disease models, including oncology, inflammation, and infectious diseases.[1]
Safety and Handling
Appropriate safety precautions must be taken when handling tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate and its precursors.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[7]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area or in a chemical fume hood.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][9]
-
First Aid:
-
Skin Contact: In case of contact, immediately wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Ingestion: Rinse mouth and seek medical attention if you feel unwell.[7]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Conclusion
Tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate is a strategically designed chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules. By understanding its chemical properties, synthetic routes, and potential applications, researchers can effectively leverage this building block to accelerate the development of novel therapeutics. This guide serves as a foundational resource for scientists and professionals dedicated to advancing the frontiers of pharmaceutical research.
References
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Alfa Aesar. (2010, October 28). tert-Butyl carbamate - Safety Data Sheet. [Link]
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Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
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DergiPark. (2019). Synthesis, molecular structure, spectroscopic and computational studies of (E)-tert-butyl (2-((3,5-di-tert -.... [Link]
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RSC Publishing. (n.d.). Supporting Information. [Link]
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U.S. Environmental Protection Agency. (2025, October 15). tert-Butyl [2-(hydroxymethyl)phenyl]carbamate Properties. [Link]
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PubChem. tert-butyl N-[4-(2-cyano-1-hydroxyethyl)phenyl]carbamate. [Link]
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RSC Publishing. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
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National Center for Biotechnology Information. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
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Fingerprint. VT-NMR Analysis of Rotation-Inversion of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl Carbamate. [Link]
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PubChem. tert-Butyl 4-hydroxybenzylcarbamate. [Link]
- Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
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MDPI. (2023, September 18). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). [Link]
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